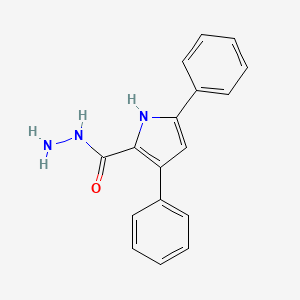

3,5-二苯基-1H-吡咯-2-碳酰肼

描述

The compound "3,5-diphenyl-1H-pyrrole-2-carbohydrazide" is not directly studied in the provided papers. However, several related compounds with similar structural motifs, such as diphenylmethylidene, pyrrolidine, and pyrazole derivatives, have been synthesized and characterized, indicating the interest in this class of compounds due to their potential biological activities and industrial applications .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of pyrrolidine derivatives involves a 1,3-dipolar cycloaddition reaction , while the preparation of pyrazolo[3,4-b]pyridine derivatives is achieved from phenyl acetates in an alkaline medium . Similarly, the synthesis of pyrrol-2(5H)-ones is conducted through sequential dibromination and selective organometallic bromine/lithium exchange . These methods demonstrate the versatility and regioselectivity in the synthesis of complex molecules with the diphenyl motif.

Molecular Structure Analysis

The molecular and crystal structures of these compounds are often elucidated using spectroscopic methods such as FT-IR, FT-Raman, 1H NMR, 13C NMR, mass spectrometry, and X-ray diffraction analysis . For example, the crystal structure of a pyrrolidine derivative was characterized by single-crystal X-ray diffraction, revealing the stereochemistry of the compound . Similarly, the molecular structure of a pyrazolo[3,4-b]pyridine derivative was studied, providing insights into the compound's geometry and electronic structure .

Chemical Reactions Analysis

The reactivity of these compounds is explored through various chemical reactions. For instance, the interaction of pyrroledione with thiosemicarbazide leads to the formation of a hexahydropyrrolo[3,4-d]pyrazol-6-one derivative . Additionally, the autoxidation and hydrolysis mechanisms are assessed through calculations of bond dissociation energies and radial distribution functions, indicating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. Theoretical studies, including density functional theory (DFT), are used to predict the physicochemical properties, such as molecular electrostatic potentials and frontier molecular orbitals . The hyperpolarizability of these compounds is also of interest, as it is comparable to that of similar derivatives and significantly higher than that of standard nonlinear optical (NLO) materials like urea . The acid dissociation constants of some derivatives are determined, which is crucial for understanding their chemical behavior in different pH environments .

科学研究应用

安全和危害

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to various changes in cellular functions .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities, indicating that they can cause various molecular and cellular changes .

生化分析

Biochemical Properties

3,5-Diphenyl-1H-pyrrole-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, 3,5-diphenyl-1H-pyrrole-2-carbohydrazide can bind to specific proteins, altering their conformation and activity, which may have implications for cellular signaling and metabolism .

Cellular Effects

The effects of 3,5-diphenyl-1H-pyrrole-2-carbohydrazide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,5-diphenyl-1H-pyrrole-2-carbohydrazide can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, 3,5-diphenyl-1H-pyrrole-2-carbohydrazide exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity and function. This compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . Additionally, 3,5-diphenyl-1H-pyrrole-2-carbohydrazide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

属性

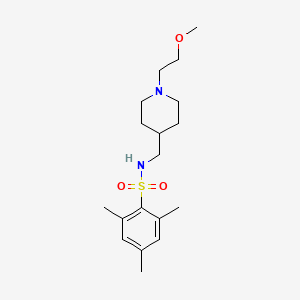

IUPAC Name |

3,5-diphenyl-1H-pyrrole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c18-20-17(21)16-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11,19H,18H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWDOOBDYREQEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

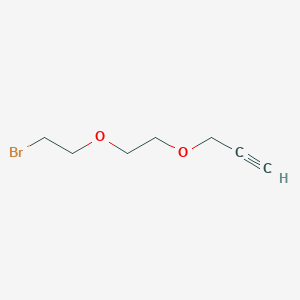

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N2)C(=O)NN)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330914 | |

| Record name | 3,5-diphenyl-1H-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201215 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

314763-96-7 | |

| Record name | 3,5-diphenyl-1H-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate](/img/structure/B2515288.png)

![4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2515293.png)

![2-((1-(3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2515299.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515303.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2515304.png)

![5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2515305.png)